molecular formula C9H12ClF2N3O4 B000846 Gemcitabine CAS No. 95058-81-4

Gemcitabine

货号: B000846
CAS 编号: 95058-81-4
分子量: 299.66 g/mol
InChI 键: OKKDEIYWILRZIA-OSZBKLCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Phosphorylation and Activation Pathway

Gemcitabine undergoes sequential phosphorylation to form active metabolites:

Reaction StepEnzyme InvolvedProductBiological Role
Initial phosphorylationDeoxycytidine kinase (DCK)This compound monophosphate (dFdCMP)Rate-limiting step for activation
Second phosphorylationNucleoside monophosphate kinaseThis compound diphosphate (dFdCDP)Inhibits ribonucleotide reductase (RNR), depleting dNTP pools
Final phosphorylationNucleoside diphosphate kinaseThis compound triphosphate (dFdCTP)Competes with dCTP for DNA incorporation

This cascade enables "self-potentiation," where dFdCDP-mediated dNTP depletion enhances dFdCTP incorporation into DNA .

Deamination and Metabolic Inactivation

Up to 90% of administered this compound is deaminated by cytidine deaminase (CDA) , producing the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) . Key factors influencing this reaction:

  • Tissue specificity : High CDA activity in the liver and blood .
  • Pharmacogenetic variability : Polymorphisms in CDA genes affect inactivation rates .

DNA/RNA Interaction Mechanisms

dFdCTP incorporation into nucleic acids drives cytotoxicity through:

  • Masked chain termination : dFdCTP integrates into DNA, allowing one additional nucleotide addition before stalling replication .
  • RNA synthesis inhibition : Misincorporation into RNA disrupts processing and function .
  • Enzyme inhibition : dFdCDP suppresses RNR, while dFdCTP blocks CTP synthetase, depleting nucleotide reserves .

Prodrug Strategies to Enhance Stability

The This compound-threonine amide (Gem-Thr) prodrug demonstrates improved pharmacokinetics:

ParameterGem-Thr (4 mg/kg)Free this compound (4 mg/kg)
AUC (μg·min/mL) 1739.88 ± 282.00948.38 ± 52.04
Total Clearance (mL/min/kg) 0.60 ± 0.104.23 ± 0.23
Metabolic Stability 1.83-fold increaseBaseline

Synthesis involves amide bond formation between this compound and N-Boc-L-threonine using HOBt/EDC coupling, followed by Boc deprotection . This modification leverages amino acid transporters (e.g., LAT-1) for targeted uptake in pancreatic cancer cells .

Critical Enzymatic Interactions

  • Deoxycytidine kinase (DCK) : Rate-limiting activation enzyme; low expression correlates with resistance .
  • dCMP deaminase : Converts dFdCMP to dFdUMP, regulated by dFdCTP feedback inhibition .
  • 5'-Nucleotidases : Dephosphorylate metabolites, influencing intracellular retention .

科学研究应用

Approved Indications

Gemcitabine is approved for use in several cancer types, often in combination with other agents. The following table summarizes its approved indications:

Cancer TypeTreatment RegimenNotes
Pancreatic Cancer MonotherapyFirst-line treatment for locally advanced or metastatic cases .
Non-Small Cell Lung Cancer Combination with CisplatinFirst-line treatment for Stage IIIA/IIIB or Stage IV .
Ovarian Cancer Combination with CarboplatinFor advanced cases that have relapsed .
Metastatic Breast Cancer Combination with PaclitaxelFor patients after anthracycline therapy failure .
Transitional Cell Carcinoma Combination with CisplatinFor advanced bladder cancer .

Drug Delivery Systems

Recent studies have focused on enhancing the delivery mechanisms of this compound to improve its therapeutic efficacy while minimizing side effects. Various innovative drug delivery systems include:

  • Polymeric Nanoparticles : These systems enhance the bioavailability of this compound and target tumor cells more effectively.
  • Liposomes : Encapsulation of this compound in liposomes has shown improved pharmacokinetics and reduced systemic toxicity .
  • Aerosol Delivery : Research has demonstrated the potential of aerosolized this compound to treat pulmonary metastases, particularly in osteosarcoma models, showing significant necrosis in treated tumors .

Case Studies

  • Pancreatic Cancer : In clinical trials, this compound monotherapy yielded objective response rates ranging from 5% to 12%, with median survival times between 3.9 to 6.3 months. Combination therapies have shown improved outcomes compared to monotherapy .
  • Ovarian Cancer : A Phase II trial reported a response rate of 57.1% in patients treated with this compound, with a median progression-free survival of 13.4 months .
  • Colorectal Cancer : Recent analyses indicate that this compound serves as a second-line treatment option, with ongoing research identifying novel molecular targets to enhance its efficacy against colorectal tumors .

Challenges and Future Directions

Despite its effectiveness, the clinical use of this compound faces challenges such as:

  • Short Biological Half-Life : Rapid metabolism limits its therapeutic window.
  • Drug Resistance : Increased expression of ribonucleotide reductase can lead to diminished drug efficacy.

Future research aims to overcome these barriers through advanced drug delivery systems and combination therapies that can enhance the selectivity and effectiveness of this compound.

生物活性

Gemcitabine, a nucleoside analog, is a chemotherapeutic agent primarily used in the treatment of various cancers, including pancreatic, breast, and non-small cell lung cancer. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and efficacy in clinical settings. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

This compound exerts its anticancer effects by inhibiting DNA synthesis. It is phosphorylated intracellularly to form this compound triphosphate (dFdCTP), which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to chain termination during DNA replication. Additionally, this compound inhibits ribonucleotide reductase, reducing the levels of dNTPs necessary for DNA synthesis .

Key Mechanisms:

  • Inhibition of DNA Synthesis : this compound is incorporated into DNA, causing chain termination.
  • Ribonucleotide Reductase Inhibition : Reduces dNTP levels, further inhibiting DNA synthesis.

Pharmacokinetics

This compound is administered intravenously and has a short half-life (approximately 30 minutes). Its pharmacokinetics are influenced by factors such as dose, administration route, and patient characteristics. The drug is rapidly distributed and metabolized primarily in the liver and kidneys .

Pharmacokinetic Properties:

PropertyValue
Half-life~30 minutes
BioavailabilityLow (due to rapid metabolism)
MetabolismHepatic (mainly)
ExcretionRenal

Efficacy in Clinical Trials

This compound has been evaluated in numerous clinical trials for various cancers. Below are summaries from significant studies:

Case Study Summaries:

  • Pancreatic Cancer :
    • A phase II trial involving 74 patients with metastatic pancreatic cancer showed that 27% achieved a Clinical Benefit Response (CBR), defined as significant pain reduction or improved quality of life metrics. The median survival was reported at 3.85 months .
  • Breast Cancer :
    • In a phase II study with 44 patients suffering from advanced breast cancer, this compound demonstrated an overall response rate of 25%, with a median survival duration of 11.5 months . The drug was well-tolerated with manageable toxicity levels.
  • Combination Therapies :
    • A study comparing this compound with S-1 (an oral fluoropyrimidine) indicated that while this compound plus S-1 showed better efficacy than S-1 alone, it also resulted in increased hematologic toxicities .

Research Findings

Recent studies have explored novel formulations and conjugates of this compound to enhance its therapeutic efficacy:

  • This compound Conjugates : Research on this compound conjugated with cell-penetrating peptides (CPPs) demonstrated improved cellular uptake and cytotoxicity against various cancer cell lines compared to free this compound . For instance, the Gem-Cys-pVEC conjugate showed IC50 values significantly lower than those for unmodified this compound.
  • PEGylation : Modifications such as PEGylation have been shown to increase the bioavailability and therapeutic index of this compound. Studies indicated that PEG-gemcitabine had a 21-fold higher bioavailability compared to native this compound after intravenous administration in animal models .

常见问题

Basic Research Questions

Q. How to design reproducible in vitro experiments assessing Gemcitabine's cytotoxicity?

  • Methodology : Select pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) and include controls for apoptosis (e.g., caspase-3 assays). Use dose-response curves (0.1–100 µM) to determine IC50 values. Validate results via triplicate experiments and report growth medium composition (e.g., hypoxia vs. normoxia) .

Q. What are standardized protocols for pharmacokinetic studies of this compound in preclinical models?

  • Methodology : Administer intraperitoneal doses (e.g., 100 mg/kg) in murine models. Collect plasma/tumor tissue at intervals (0–24 hrs) for LC-MS/MS analysis. Quantify metabolites (dFdCTP) and correlate with tumor volume reduction. Adhere to ARRIVE guidelines for in vivo reporting .

Q. How to ensure methodological rigor in replicating this compound studies?

  • Methodology : Document experimental parameters (e.g., cell passage number, serum batch). Use public databases (e.g., PubChem) to verify compound purity. Share raw data and analysis scripts via repositories like Zenodo .

Q. How to formulate a FINER-compliant research question on this compound combination therapies?

  • Methodology : Apply the FINER framework:

  • Feasibility : Access to patient-derived xenografts.
  • Novelty : Testing this compound + PARP inhibitors.
  • Ethics : IACUC-approved protocols.
  • Relevance : Addressing pancreatic cancer resistance .

Q. What systematic review strategies identify this compound resistance mechanisms?

  • Methodology : Use PRISMA guidelines. Search PubMed/Embase with keywords ("this compound resistance" AND "metabolism"). Apply inclusion criteria (e.g., studies with RNA-seq data) and assess bias via ROBINS-I .

Advanced Research Questions

Q. How to resolve contradictions between in vitro cytotoxicity and in vivo treatment failure of this compound?

  • Methodology : Develop a hybrid experimental-computational model. Incorporate spatial diffusion gradients (oxygen/nutrients) from in vivo tumors into in vitro 3D spheroid assays. Validate via murine models with MRI-based tumor tracking .

Q. What statistical approaches analyze heterogeneous patient responses in this compound clinical trials?

  • Methodology : Use Cox proportional hazards models for survival analysis. Stratify cohorts by biomarkers (e.g., hENT1 expression). Apply machine learning (e.g., random forests) to identify predictive variables in datasets like TCGA .

Q. How to integrate metabolomic profiling to predict this compound resistance?

  • Methodology : Perform LC-MS on patient serum pre/post-treatment. Quantify deoxycytidine kinase (dCK) levels. Apply pathway enrichment analysis (MetaboAnalyst) to link metabolic shifts (e.g., pyrimidine salvage) to resistance .

Q. What computational models optimize this compound delivery in stroma-rich tumors?

  • Methodology : Use finite-element modeling to simulate drug penetration in desmoplastic microenvironments. Calibrate with in vivo imaging data. Test nanoparticle formulations to enhance diffusion .

Q. How to evaluate synergism in this compound combination therapies using experimental models?

  • Methodology : Apply the Chou-Talalay method. Treat cells with this compound + nab-paclitaxel at fixed ratios. Calculate combination index (CI) values via CompuSyn software. Validate in orthotopic mouse models .

Tables

Key Variables in this compound Cytotoxicity Assays
Cell Line
MIA PaCa-2
PANC-1
Common Biomarkers in this compound Resistance Studies
Biomarker
hENT1
dCK

属性

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95058-81-4, 103882-84-4
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047849
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122111-03-9
Record name Gemcitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122111-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMCITABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。